![molecular formula C6H6N4S B13101679 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine CAS No. 59503-57-0](/img/structure/B13101679.png)
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine is a heterocyclic compound that features a unique arrangement of nitrogen, sulfur, and carbon atoms. This compound is part of the broader class of thiadiazole derivatives, which are known for their diverse biological and chemical properties. The presence of the thiadiazole ring imparts significant stability and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with sulfur sources under acidic conditions to form the thiadiazole ring, followed by methylation to introduce the dimethyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions: 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring into more reduced forms, such as thiols.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while substitution reactions can introduce various functional groups onto the thiadiazole ring .
科学研究应用
5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, particularly in the development of organic electronic materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals due to its stable and reactive nature
作用机制
The mechanism of action of 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine involves its interaction with various molecular targets. The compound can act as an electron acceptor or donor, facilitating electron transfer processes. This property is particularly useful in organic electronics and photovoltaic applications. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
相似化合物的比较
[1,2,5]Thiadiazolo[3,4-b]pyrazine: Lacks the dimethyl groups but shares the core thiadiazole structure.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar biological activities.
Thiazole Derivatives: Compounds like thiazole and its derivatives also exhibit similar chemical and biological properties
Uniqueness: 5,6-Dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine stands out due to the presence of the dimethyl groups, which can influence its reactivity and interaction with other molecules. This makes it a versatile compound for various applications, from material science to medicinal chemistry.
属性
CAS 编号 |
59503-57-0 |
|---|---|
分子式 |
C6H6N4S |
分子量 |
166.21 g/mol |
IUPAC 名称 |
5,6-dimethyl-[1,2,5]thiadiazolo[3,4-b]pyrazine |
InChI |
InChI=1S/C6H6N4S/c1-3-4(2)8-6-5(7-3)9-11-10-6/h1-2H3 |
InChI 键 |
ICBFWYCPTDMCRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=NSN=C2N=C1C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



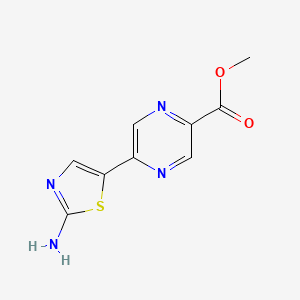
![8-Methylpyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B13101620.png)

![1-(2-Bromophenyl)-5-chloro-3-[(5-chloro-2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B13101630.png)
![2-(4-Bromophenyl)-N-cyclohexylimidazo[1,2-A]pyridin-3-amine](/img/structure/B13101633.png)
![2'-Chloro-N-cyclohexyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B13101641.png)
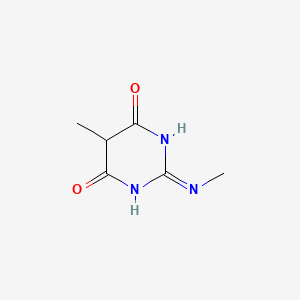
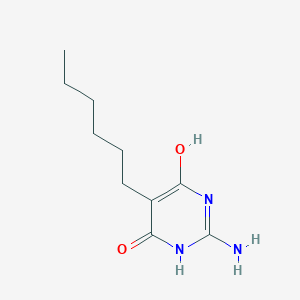
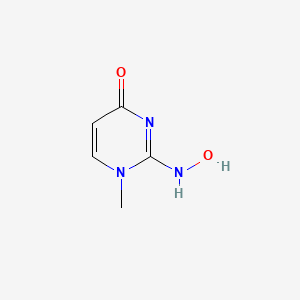
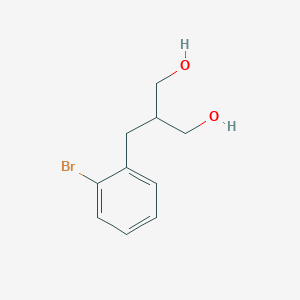
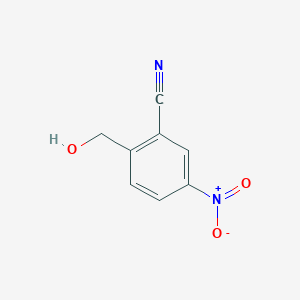
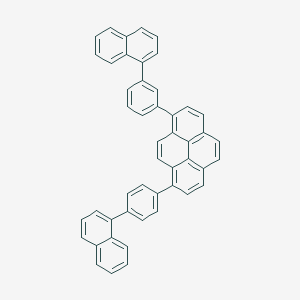
![6-Bromo-3-(2-isopropylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13101699.png)
